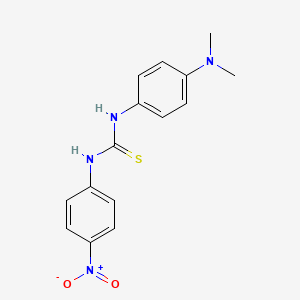
1-(4-(Dimethylamino)phenyl)-3-(4-nitrophenyl)-2-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Dimethylamino)phenyl)-3-(4-nitrophenyl)-2-thiourea is an organic compound that features both dimethylamino and nitrophenyl groups attached to a thiourea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)phenyl)-3-(4-nitrophenyl)-2-thiourea typically involves the reaction of 4-nitroaniline with dimethylamine and thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Dimethylamino)phenyl)-3-(4-nitrophenyl)-2-thiourea undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form various oxidation products.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-(4-(Dimethylamino)phenyl)-3-(4-nitrophenyl)-2-thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)phenyl)-3-(4-nitrophenyl)-2-thiourea involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The pathways involved may include the disruption of cellular processes and the induction of oxidative stress, leading to cell death in certain biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Dimethylamino)phenyl)-3-(4-aminophenyl)-2-thiourea: Similar structure but with an amino group instead of a nitro group.
1-(4-(Dimethylamino)phenyl)-3-(4-chlorophenyl)-2-thiourea: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-(4-(Dimethylamino)phenyl)-3-(4-nitrophenyl)-2-thiourea is unique due to the presence of both dimethylamino and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
32767-52-5 |
|---|---|
Molecular Formula |
C15H16N4O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(4-nitrophenyl)thiourea |
InChI |
InChI=1S/C15H16N4O2S/c1-18(2)13-7-3-11(4-8-13)16-15(22)17-12-5-9-14(10-6-12)19(20)21/h3-10H,1-2H3,(H2,16,17,22) |
InChI Key |
ZTFJDQSUKGFENB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





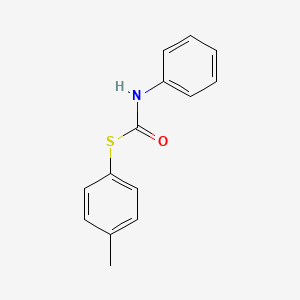
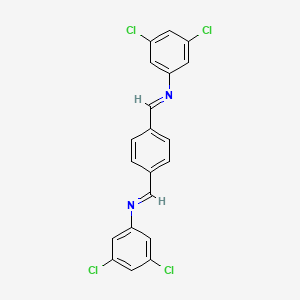
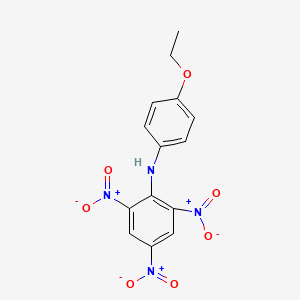

![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)

![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)
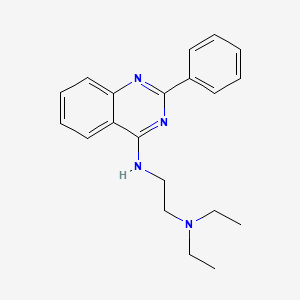
![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)
